molecular formula C11H10ClNS B13655586 (4-Chlorophenyl)(thiophen-3-yl)methanamine

(4-Chlorophenyl)(thiophen-3-yl)methanamine

Cat. No.: B13655586
M. Wt: 223.72 g/mol
InChI Key: BPTMKNYVUJRAEA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(thiophen-3-yl)methanamine is an organic compound that features a chlorophenyl group and a thiophenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(thiophen-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(thiophen-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(thiophen-2-yl)methanamine
  • (4-Chlorophenyl)(thiophen-3-yl)methanone
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine

Uniqueness

(4-Chlorophenyl)(thiophen-3-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

(4-chlorophenyl)-thiophen-3-ylmethanamine

InChI

InChI=1S/C11H10ClNS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7,11H,13H2

InChI Key

BPTMKNYVUJRAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CSC=C2)N)Cl

Origin of Product

United States

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